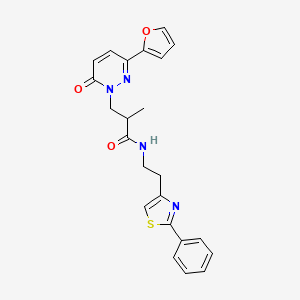

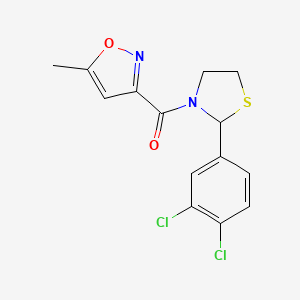

![molecular formula C24H21N3O4S2 B2515398 Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-53-0](/img/structure/B2515398.png)

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex molecule that falls within the realm of heterocyclic chemistry, a field that focuses on the synthesis and application of heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in a variety of pharmaceuticals and organic materials. The compound is likely to possess a thieno[3,4-d]pyridazine core, a bicyclic system containing sulfur and nitrogen heteroatoms, which is of interest due to its potential biological activity.

Synthesis Analysis

The synthesis of related thieno[3,4-d]pyridazine derivatives has been explored in various studies. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines has been achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding products in up to 70% yields . Another study describes the preparation of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material for novel thieno[2,3-c]pyridazines with antibacterial activity . These methods typically involve multi-step reactions, starting from simple precursors, and employing various reagents and conditions to construct the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structure. The presence of intermolecular interactions, such as hydrogen bonds and π-π stacking, can also be identified, which are crucial for the stability and properties of the compound .

Chemical Reactions Analysis

Thieno[3,4-d]pyridazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of amino esters with benzoyl isothiocyanate can afford thiourea derivatives, which can be further transformed into related fused heterocyclic systems . The reactivity of such compounds towards different reagents can lead to the formation of a wide array of heterocyclic structures, including pyran, pyridine, and pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would be influenced by its molecular structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the rigidity of the heterocyclic system, and the nature of substituents can affect properties like solubility, melting point, and reactivity. The crystal structure analysis can provide insights into the compound's solid-state properties, including molecular packing and potential polymorphism .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, its condensation with different reagents leads to the formation of various derivatives, including pyrrolyl and pyrazolinyl derivatives, showcasing its versatility in chemical transformations (Moneam, 2005). Such synthetic versatility is crucial for expanding the chemical space in drug discovery, enabling the exploration of novel therapeutic agents.

Antimicrobial and Herbicidal Applications

The synthesized derivatives exhibit promising antimicrobial and herbicidal activities, highlighting the potential application of ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in developing new agents for agricultural and medicinal use. For example, some derivatives have been reported to exhibit significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, the herbicidal activities of certain derivatives synthesized from ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate underline its utility in developing novel herbicides, offering a potential solution to weed resistance issues in agriculture (Xu et al., 2008).

Propriétés

IUPAC Name |

ethyl 5-[(2-benzylsulfanylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-2-31-24(30)21-18-14-33-22(25-19(28)15-32-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCCPYLZYKPCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)